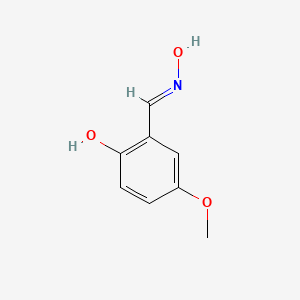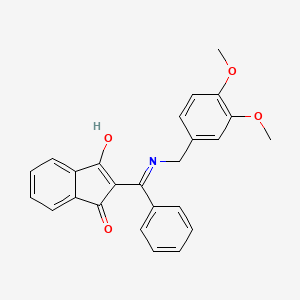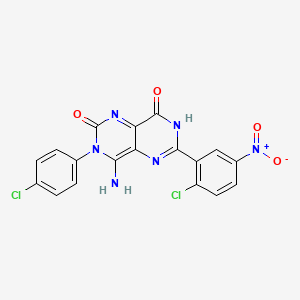
2-(((4-Ethoxyphenyl)amino)phenylmethylene)indane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((4-Ethoxyphenyl)amino)phenylmethylene)indane-1,3-dione, commonly known as 2-EPI, is a novel heterocyclic compound that has been studied for its potential applications in various scientific fields. It is a derivative of indane-1,3-dione and is composed of two aromatic rings and two nitrogen atoms, making it a highly versatile compound. 2-EPI has been found to have a wide range of biological and chemical properties, making it an attractive candidate for use in various research areas.
Scientific Research Applications
2-EPI has been studied for its potential applications in various scientific fields. It has been found to possess a wide range of biological and chemical properties that make it an attractive candidate for use in various research areas. For example, 2-EPI has been studied for its potential use as an antioxidant. It has been found to possess strong antioxidant activity and may be useful in the treatment of oxidative stress-related diseases. Additionally, 2-EPI has been studied for its potential use in the treatment of cancer. It has been found to possess cytotoxic activity against a variety of cancer cell lines.
Mechanism of Action
The mechanism of action of 2-EPI is not yet fully understood. However, it is believed that its biological and chemical properties are due to its ability to interact with various cellular components, such as proteins and membranes. Specifically, 2-EPI has been found to interact with proteins by forming hydrogen bonds with them, which can lead to the inhibition of their activity. Additionally, 2-EPI has been found to interact with membranes by forming hydrophobic interactions, which can lead to the disruption of the membrane structure and function.
Biochemical and Physiological Effects
2-EPI has been found to possess a wide range of biochemical and physiological effects. For example, it has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer activities. Additionally, 2-EPI has been found to possess neuroprotective and hepatoprotective activities. Furthermore, 2-EPI has been found to possess anticonvulsant and anti-diabetic activities.
Advantages and Limitations for Lab Experiments
2-EPI is a highly versatile compound that has a wide range of biological and chemical properties. This makes it an attractive candidate for use in various research areas. Additionally, 2-EPI is relatively easy to synthesize, which makes it a convenient choice for lab experiments. However, 2-EPI is not without its limitations. For example, it is a relatively unstable compound, which can make it difficult to work with in lab experiments. Additionally, 2-EPI is not as widely studied as some other compounds, which can make it difficult to find reliable information about its properties.
Future Directions
2-EPI is a highly versatile compound that has a wide range of potential applications in various scientific fields. As such, there are numerous potential future directions that could be taken with this compound. For example, further research could be conducted to better understand the mechanism of action of 2-EPI and its potential therapeutic applications. Additionally, further research could be conducted to explore the potential of 2-EPI as an antioxidant or anti-cancer agent. Furthermore, further research could be conducted to explore the potential of 2-EPI as a neuroprotective or hepatoprotective agent. Finally, further research could be conducted to explore the potential of 2-EPI as an anticonvulsant or anti-diabetic agent.
Synthesis Methods
2-EPI can be synthesized via a number of different methods. One of the most common methods is a two-step reaction involving the condensation of 4-ethoxyphenylhydrazine and acetone, followed by the reaction of the resulting hydrazone with indane-1,3-dione. This method yields 2-EPI with a yield of up to 97%. Other methods of synthesis include the reaction of 4-ethoxyphenylhydrazine and indane-1,3-dione in the presence of a base, such as sodium hydroxide or potassium hydroxide. This method yields 2-EPI with a yield of up to 95%.
properties
IUPAC Name |
2-[N-(4-ethoxyphenyl)-C-phenylcarbonimidoyl]-3-hydroxyinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3/c1-2-28-18-14-12-17(13-15-18)25-22(16-8-4-3-5-9-16)21-23(26)19-10-6-7-11-20(19)24(21)27/h3-15,26H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSBHZHPMKVIKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((4-Ethoxyphenyl)amino)phenylmethylene)indane-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,4-Dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B6300249.png)
![2-[(3-Fluoro-4-methylphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B6300255.png)
![7-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B6300267.png)

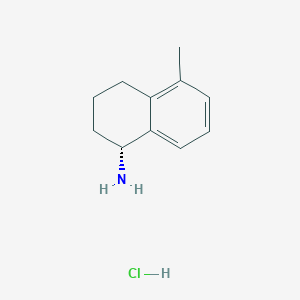
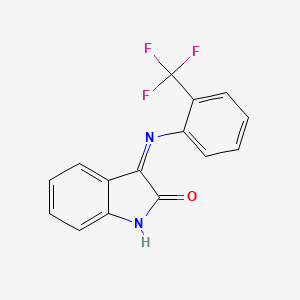
![3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one](/img/structure/B6300301.png)



